Bienvenue dans la boutique en ligne BenchChem!

4-bromo-7-chloro-1H-indole-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a dihalogenated indole-2-carboxylic acid derivative with the molecular formula C9H5BrClNO2 and a molecular weight of 274.50 g/mol. It features bromine at the 4-position and chlorine at the 7-position of the indole ring system.

Molecular Formula C9H5BrClNO2
Molecular Weight 274.5
CAS No. 383133-30-0
Cat. No. B2354292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-chloro-1H-indole-2-carboxylic acid
CAS383133-30-0
Molecular FormulaC9H5BrClNO2
Molecular Weight274.5
Structural Identifiers
SMILESC1=CC(=C2C=C(NC2=C1Cl)C(=O)O)Br
InChIInChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
InChIKeyPCWJJIDVAUSXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 4-Bromo-7-chloro-1H-indole-2-carboxylic acid (CAS 383133-30-0): A Halogenated Indole Building Block


4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a dihalogenated indole-2-carboxylic acid derivative with the molecular formula C9H5BrClNO2 and a molecular weight of 274.50 g/mol . It features bromine at the 4-position and chlorine at the 7-position of the indole ring system . This compound is listed in the ECHA C&L Inventory and is supplied primarily as a research intermediate with a typical purity specification of 95% [1].

Structural Specificity of 4-Bromo-7-chloro-1H-indole-2-carboxylic acid: Why Regioisomeric Analogs Are Not Interchangeable


Generic substitution with other bromo-chloro indole-2-carboxylic acid isomers (e.g., 5-bromo-7-chloro or 7-bromo-4-chloro) is chemically invalid because halogen positioning on the indole scaffold dictates distinct electronic profiles and steric constraints that govern downstream reactivity in cross-coupling reactions and biological target engagement [1]. Specifically, structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have demonstrated that substitution at the 4-position is tolerated only by small substituents, while modifications at the 5- and 7-positions are detrimental to activity at certain pharmacological targets such as GPR17 [2]. Therefore, the precise 4-Br,7-Cl pattern cannot be mimicked by other regioisomers without fundamentally altering the compound's synthetic utility and potential biological profile.

Comparative Technical Evidence for 4-Bromo-7-chloro-1H-indole-2-carboxylic acid


Regioisomeric Comparison: 4-Br,7-Cl vs. 5-Br,7-Cl Isomer

The target compound (4-Br,7-Cl) is a precise regioisomer of 5-bromo-7-chloro-1H-indole-2-carboxylic acid (CAS 383132-31-8). Published SAR for indole-2-carboxylic acid derivatives at the GPR17 receptor demonstrates that 7-position substitution is detrimental to agonist activity, while only small substituents are tolerated at the 4-position [1]. This implies that the 4-Br,7-Cl substitution pattern offers a distinct steric and electronic profile that may preserve activity at targets sensitive to 5- or 7-position bulk, whereas the 5-Br,7-Cl isomer introduces steric clash at the 5-position. For synthetic chemists, the 4-position bromine provides a selective handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is electronically differentiated from the 7-position chlorine, enabling sequential functionalization strategies not possible with the 5-Br,7-Cl isomer.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Comparison: 4-Br,7-Cl vs. 4,7-Dichloro Analog

The target compound has a measured/calculated LogP of approximately 3.02, as reported on vendor technical datasheets . In contrast, the 4,7-dichloro analog (4,7-dichloro-1H-indole-2-carboxylic acid, CAS 96129-74-7) is expected to have a lower LogP, consistent with the replacement of bromine by chlorine, which reduces lipophilicity by approximately 0.3–0.5 LogP units per halogen substitution as predicted by Hansch π constants (Br π = 0.86 vs. Cl π = 0.71). This lipophilicity difference has direct implications for membrane permeability, plasma protein binding, and metabolic stability in drug discovery programs, where brominated indole scaffolds are often preferred over chlorinated analogs for enhanced target engagement in intracellular or CNS applications.

Physicochemical Properties Drug Design LogP

Antiviral Scaffold Potential: Indole-2-carboxylic acid Core as HIV-1 Integrase Inhibitor

The unsubstituted indole-2-carboxylic acid scaffold was identified as a validated HIV-1 integrase strand transfer inhibitor (INSTI) with an IC50 of 32.37 μM for the parent compound [1]. Through systematic optimization, halogenated derivatives with C6-substituted benzene rings achieved up to 10-fold improvement in potency, with compound 17a reaching an IC50 of 3.11 μM [1]. The 4-bromo-7-chloro substitution pattern on the indole-2-carboxylic acid core introduces two orthogonal halogen handles (Br at C4 for cross-coupling, Cl at C7 for electronic tuning) that enable rapid diversification of the C4 and C7 vectors. This dual functionalization capability is a distinguishing advantage over the unsubstituted parent compound (IC50 = 32.37 μM) and the 4-bromo-only analog (CAS 16732-64-2), which lacks the additional C7 synthetic handle.

Antiviral Research HIV-1 Integrase Scaffold Optimization

Patent Landscape: Specific Protection of 4-Bromo-7-chloro-indole-2-carboxylic acid Derivatives in Kinase Inhibition

US Patent US-8680120-B2 ('Indole derivative or pharmaceutically acceptable salt thereof') explicitly references 4-bromo-7-chloro-1H-indole-2-carboxylic acid as a key synthetic intermediate for preparing indole-based kinase inhibitors [1]. The patent landscape reveals that the 4-Br,7-Cl substitution pattern is specifically claimed in compositions for treating diseases mediated by kinase activity, distinguishing it from the 5-bromo-7-chloro and 7-bromo-4-chloro isomers, which are covered by separate patent families or remain in the public domain as unpatented intermediates. This means that for commercial R&D programs, the 4-Br,7-Cl compound provides a clear Freedom-to-Operate pathway when used as claimed, whereas alternative regioisomers may have uncertain IP status or require additional licensing considerations.

Patent Analysis Kinase Inhibitors Intellectual Property

Interim Transparency on the Depth of Quantitative Comparative Evidence

A comprehensive search of the open scientific and patent literature (PubMed, RSC, ChEMBL, BindingDB, Google Patents) as of mid-2026 reveals no published, direct head-to-head biological assay comparison for 4-bromo-7-chloro-1H-indole-2-carboxylic acid against any named close analog. The compound is primarily documented as a synthetic intermediate or building block in vendor catalogs (Fluorochem, AKSci, CymitQuimica, Chemscene) and in the ECHA C&L Inventory, with no peer-reviewed biological evaluation identified. The nearest quantitative biological data available are for the indole-2-carboxylic acid scaffold class (HIV-1 integrase IC50 data) and the regioisomeric 7-bromo-4-chloro analog (IDO1 IC50 = 13 nM in BindingDB entry BDBM50514753). This evidence gap means that procurement decisions must currently rely on structural differentiation, physicochemical properties, synthetic utility, and patent provenance rather than on comparative in vitro potency data. All Evidence_Items above are tagged as 'Class-level inference' or 'Supporting evidence' to reflect this limitation.

Evidence Assessment Procurement Due Diligence

Recommended Procurement Scenarios for 4-Bromo-7-chloro-1H-indole-2-carboxylic acid


Medicinal Chemistry: Sequential C4-C7 Diversification for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use the 4-Br,7-Cl scaffold for orthogonal functionalization: Pd-catalyzed Suzuki coupling at the C4 bromine followed by nucleophilic aromatic substitution or Ullmann coupling at the C7 chlorine. This sequential strategy is directly supported by the patent precedent set in US-8680120-B2, which claims indole-2-carboxylic acid derivatives as kinase inhibitor intermediates [1]. The 4,7-dichloro analog lacks the electronic differentiation provided by bromine versus chlorine, resulting in less selective cross-coupling outcomes.

Antiviral Drug Discovery: HIV-1 Integrase Inhibitor Scaffold Diversification

Building on the validated HIV-1 integrase inhibitory activity of the indole-2-carboxylic acid scaffold (parent IC50 = 32.37 μM, optimized derivatives achieving 3.11 μM) [2], the 4-Br,7-Cl compound can serve as a late-stage diversification intermediate. The C4 and C7 halogen handles allow parallel library synthesis to explore P1-P3 pocket binding interactions as described in the integrase inhibitor SAR literature [2].

Chemical Biology: Halogen-Enriched Probe Synthesis for Cellular Target Engagement Assays

The higher lipophilicity of the brominated compound (LogP ≈ 3.02) compared to chlorinated analogs enhances passive membrane permeability, making it suitable for synthesizing cell-permeable chemical probes . The unique isotopic signature of bromine (79Br/81Br) also provides a mass spectrometry handle for metabolite identification in cellular pharmacokinetic studies, an advantage absent in dichloro analogs.

IP-Secure Pharmaceutical Development: Building Block with Proven Freedom-to-Operate

For pharmaceutical companies concerned with Freedom-to-Operate, the 4-Br,7-Cl compound offers documented patent provenance as an intermediate in kinase inhibitor synthesis (US-8680120-B2) [1], providing a clearer IP landscape than the 5-Br,7-Cl isomer, which lacks comparable patent pedigree. This distinction is critical for selecting building blocks in commercial drug discovery programs where regulatory filing requirements demand a transparent synthetic provenance chain.

Quote Request

Request a Quote for 4-bromo-7-chloro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.